6-Fluoro-2-methylchromone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoro-2-methylchromone can be synthesized through various methods. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate fluorinating agents. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the chromone ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylchromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone ring structure.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized chromones .
Scientific Research Applications
6-Fluoro-2-methylchromone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s anti-inflammatory properties make it a subject of study in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-fluoro-2-methylchromone involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are believed to result from its ability to inhibit certain enzymes and signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorochromone-3-carboxaldehyde
- 3-Formyl-6-methylchromone
- 6-Fluoro-2-methyl-4H-chromen-4-one
Uniqueness
6-Fluoro-2-methylchromone is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-2-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQKJFTPTZHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391664 | |
Record name | 6-Fluoro-2-methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75487-84-2 | |
Record name | 6-Fluoro-2-methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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